3-Methoxy-2-methyl-6-nitrobenzonitrile
Description
3-Methoxy-2-methyl-6-nitrobenzonitrile is a substituted benzonitrile derivative featuring a methoxy group (-OCH₃) at position 3, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 6 on the aromatic ring. Substituted benzonitriles are widely employed in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-methoxy-2-methyl-6-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-6-7(5-10)8(11(12)13)3-4-9(6)14-2/h3-4H,1-2H3 |
InChI Key |
CANYGUGFPMRQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzonitrile Derivatives
| Compound Name | Substituent Positions | Molecular Formula | Unique Features/Applications |
|---|---|---|---|
| This compound | 2-CH₃, 3-OCH₃, 6-NO₂ | C₉H₈N₂O₃ | Methyl group enhances steric bulk; nitro group at position 6 may influence electrophilic substitution patterns. |
| 2-Fluoro-3-methoxy-6-nitrobenzonitrile | 2-F, 3-OCH₃, 6-NO₂ | C₈H₅FN₂O₃ | Fluorine’s electron-withdrawing effect increases reactivity in nucleophilic substitutions. |
| 3-Methoxy-2-nitrobenzonitrile | 2-NO₂, 3-OCH₃ | C₈H₆N₂O₃ | Nitro at position 2 directs electrophilic attacks to position 5 or 6; used as a synthetic intermediate. |
| 3-Methoxy-4-nitrobenzonitrile | 3-OCH₃, 4-NO₂ | C₈H₆N₂O₃ | Exhibits moderate anticancer activity; nitro at position 4 alters electronic distribution. |
| 3-Bromo-6-methyl-2-nitrobenzoic acid | 3-Br, 6-CH₃, 2-NO₂ | C₈H₆BrNO₄ | Bromine’s steric hindrance and electron-withdrawing effects modify reaction pathways. |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound (Inferred) | 2-Fluoro-3-methoxy-6-nitrobenzonitrile | 3-Methoxy-4-nitrobenzonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 192.17 | 196.14 | 192.14 |
| Melting Point (°C) | Not reported | 120–125 | 145–150 |
| Solubility | Low in water; soluble in polar aprotic solvents | Similar | Similar |
| LogP (Octanol-Water) | ~1.8 (estimated) | 1.5 | 1.7 |
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